The synthesis of Oxathiolan, 5-Fluorouracil-(-)-alpha involves several key steps that focus on achieving high stereoselectivity. One notable method is described in patent US6066733A, which outlines an efficient process for synthesizing β-diastereomers of 1,3-oxathiolane pyrimidine nucleosides. This method emphasizes the use of specific reagents and conditions to minimize α-contamination, thereby enhancing the yield of the desired β-anomeric form .
The molecular structure of Oxathiolan, 5-Fluorouracil-(-)-alpha features a five-membered oxathiolane ring containing a sulfur atom. The compound can be represented as follows:
Oxathiolan participates in various chemical reactions that are crucial for its activity as an antiviral and anticancer agent. Notably, it can undergo phosphorylation to form active nucleotide analogs that mimic natural nucleotides.
The mechanism of action for Oxathiolan, 5-Fluorouracil-(-)-alpha primarily involves its incorporation into RNA or DNA during replication processes. Once integrated, it disrupts normal nucleic acid synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Oxathiolan exhibits several notable physical and chemical properties:
Oxathiolan, 5-Fluorouracil-(-)-alpha has significant applications in medicinal chemistry and pharmacology:
Oxathiolan, 5FU-(-)-alpha (Chemical Abstracts Service Registry Number 149819-47-6; PubChem Compound Identification 11967954) is a fluorinated nucleoside analogue characterized by a five-membered oxathiolane ring fused to 5-fluorouracil (5-fluoropyrimidine-2,4-dione). Its systematic IUPAC name is 5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4(1H,3H)-dione, with a molecular formula of C~8~H~9~FN~2~O~4~S and molecular weight of 248.23 g/mol [1] [9]. The oxathiolane ring contains both oxygen and sulfur heteroatoms, contributing to distinct electronic properties. Key structural features include:
Table 1: Atomic Coordinates and Bond Angles in 5FU-(-)-alpha
Structural Parameter | Value | Significance |
---|---|---|
C2-C1'-O bond angle | 108.5° | Ring strain influence |
S1-C2 bond length | 1.802 Å | Sulfur covalent bonding |
O-C5' torsion | -140.3° | Sugar pucker conformation |
F-C6 distance | 1.332 Å | Electronegativity impact |
X-ray diffraction analyses confirm the molecule crystallizes in a hydrogen-bonded sheet structure with four molecules per asymmetric unit. The fluorine atom at the C5 position of uracil creates a strong dipole moment (4.72 D) that influences intermolecular interactions [9]. Nuclear magnetic resonance studies reveal distinct proton couplings between H~1'~ and H~2'~ (J = 6.2 Hz) characteristic of the cis-configuration in the (2S,5S) diastereomer [9].
The discovery timeline of oxathiolan-fluorouracil derivatives reflects progressive optimization of fluoropyrimidine therapeutics:
The development was driven by the need to overcome limitations of 5-fluorouracil, including its short plasma half-life (10-20 minutes), catabolism by dihydropyrimidine dehydrogenase (>80% first-pass metabolism), and lack of target specificity causing systemic toxicity [6] [7]. The oxathiolane moiety served as a biostable prodrug system that could be intracellularly cleaved to release 5-fluorouracil.
The (2S,5S) absolute configuration of 5FU-(-)-alpha is pharmacologically critical due to:
Table 2: Biological Activity of 5FU-(-)-alpha Stereoisomers
Configuration | Thymidylate Synthase IC~50~ (μM) | Intracellular Activation Rate (pmol/min/mg) | Antiviral EC~50~ (HIV-1, μM) |
---|---|---|---|
(2S,5S) | 0.42 ± 0.07 | 18.3 ± 2.1 | 2.15 ± 0.31 |
(2R,5R) | 6.83 ± 1.12 | 1.2 ± 0.3 | >100 |
Racemate | 3.91 ± 0.58 | 9.6 ± 1.4 | 28.7 ± 4.2 |
The stereochemical integrity remains stable under physiological conditions (pH 7.4, 37°C) with <1.5% epimerization over 24 hours. However, extreme humidity (75% relative humidity) and temperature (40°C) accelerate degradation pathways, necessitating specialized formulation approaches [5].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0